2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Description

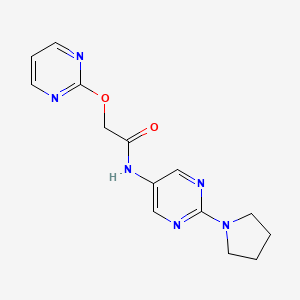

2-(Pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a pyrimidine-based acetamide derivative characterized by a pyrimidin-2-yloxy group and a pyrrolidin-1-yl-substituted pyrimidine core. This structure combines two pyrimidine rings linked via an oxygen atom, with one pyrimidine further functionalized by a pyrrolidine moiety.

Properties

IUPAC Name |

2-pyrimidin-2-yloxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c21-12(10-22-14-15-4-3-5-16-14)19-11-8-17-13(18-9-11)20-6-1-2-7-20/h3-5,8-9H,1-2,6-7,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPOBZNIOCQPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)COC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial applications. This article synthesizes recent research findings regarding its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those similar to our compound of interest. For instance, compounds derived from pyrimidine have been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively. The IC50 values for certain derivatives were reported at approximately , comparable to the standard drug celecoxib .

Key Findings:

- In Vitro Studies: Compounds structurally related to this compound demonstrated significant inhibition of COX enzymes, particularly COX-2.

- Mechanism of Action: The suppression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions was noted, indicating a potential pathway for reducing inflammation .

Anticancer Activity

The anticancer potential of similar pyrimidine derivatives has been explored extensively. In vitro studies using A549 lung adenocarcinoma cells showed that certain derivatives exhibited cytotoxic effects, with some compounds reducing cell viability significantly compared to control treatments like cisplatin .

Case Study:

A study evaluated the cytotoxicity of various pyrimidine derivatives, revealing that modifications in the molecular structure could enhance anticancer activity while minimizing toxicity to non-cancerous cells. For example, compounds with free amino groups showed more potent anticancer effects than those with acetylamino fragments .

| Compound | Cell Line | Viability Reduction (%) | IC50 (μM) |

|---|---|---|---|

| 15 | A549 | 34 | 10 |

| 21 | A549 | 66 | 15 |

Antimicrobial Activity

Research has also indicated promising antimicrobial properties for pyrimidine derivatives. In particular, compounds were tested against multidrug-resistant strains of Staphylococcus aureus and exhibited significant antimicrobial activity .

Key Findings:

- Selectivity: Certain derivatives displayed selective activity against resistant strains, suggesting their potential as therapeutic agents in treating infections caused by resistant pathogens.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Electron-donating groups enhance anti-inflammatory activity.

- Substituents on the pyrrolidine ring can improve anticancer efficacy.

Preliminary SAR investigations suggest that specific substituents lead to increased potency against targeted enzymes and cancer cell lines .

Comparison with Similar Compounds

N-(2-((4,6-Dimethoxy-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)acetamide (25d)

- Key Differences : Replaces the oxygen bridge with a sulfur atom and introduces methoxy groups at positions 4 and 6 of the pyrimidine.

- Impact : The thioether linkage (C–S–C) in 25d may enhance metabolic stability compared to the oxygen-bridged target compound but could reduce solubility due to increased hydrophobicity .

- Synthesis : Prepared via nucleophilic substitution using pyrrolidine and a chloro-pyrimidine precursor, contrasting with the Pd-catalyzed coupling methods used for oxygen-linked analogs .

2-Methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide (CAS 1396877-92-1)

- Key Differences : Substitutes the pyrimidin-2-yloxy group with a methoxy moiety.

- Impact: Simplification of the structure reduces molecular weight (MW ~280 vs.

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide (CAS 1396809-47-4)

- Key Differences : Replaces the acetamide with a furan-carboxamide group.

Heterocyclic Core Modifications

2-((1-Bromonaphthalen-2-yl)oxy)-N-(pyrimidin-5-yl)acetamide (VU0453656, 3)

- Key Differences : Substitutes the pyrrolidinyl-pyrimidine with a simple pyrimidine and replaces the pyrimidin-2-yloxy group with a bromonaphthyloxy moiety.

- Impact : The bulky bromonaphthyl group enhances lipophilicity (logP ~3.5 estimated) compared to the target compound, likely improving membrane permeability but increasing off-target risks .

N-(5-Methylpyridin-2-yl)acetamide (CAS 4931-47-9)

- Key Differences : Uses a pyridine ring instead of pyrimidine.

- Impact: The reduced nitrogen count in pyridine lowers basicity (pKa ~1.5 vs.

Pharmacological Activity Trends

While specific data for the target compound are unavailable, structural analogs suggest:

- Anticancer Potential: Pyrimidine-acetamide derivatives like 2e and 2f () inhibit kinases via dual-heterocyclic interactions .

- Antimicrobial Activity: Pyrimidine derivatives with hydroxyl or amino groups (e.g., ) exhibit antibacterial effects, though pyrrolidine substitutions may reduce this activity due to increased bulk .

- HSP70 Inhibition: Thio-pyrimidine acrylamides () show nanomolar inhibition, suggesting the target compound’s oxygen bridge might weaken binding compared to sulfur-containing analogs .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide?

Answer:

A multi-step synthesis is typically employed, starting with functionalization of the pyrimidine core. For example:

Pyrimidine Activation : Introduce reactive groups (e.g., hydroxyl or amino) on the pyrimidine rings via nucleophilic substitution or coupling reactions.

Acetamide Linkage Formation : React the activated pyrimidine intermediate with a pyrrolidine-containing pyrimidine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the acetamide bond .

Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization in solvents like ethyl acetate/hexane to achieve ≥95% purity .

Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid side products like over-alkylation.

Basic: How to confirm the molecular structure and purity of the compound post-synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify proton environments and carbon backbone. For example, the pyrrolidine ring’s protons should appear as multiplet signals between δ 1.5–3.5 ppm .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between pyrimidine rings) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak matching theoretical value) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced: How to optimize reaction conditions to improve synthetic yield?

Answer:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For instance, higher temperatures (80–100°C) may accelerate coupling reactions but risk decomposition .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .

Advanced: How to resolve discrepancies in reported biological activity data for pyrimidine derivatives?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) across studies .

- Dose-Response Curves : Generate EC/IC values under identical conditions to compare potency .

- Off-Target Profiling : Use kinase or GPCR panels to identify non-specific interactions that may explain variability .

Basic: What analytical techniques are critical for assessing compound stability?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T) under nitrogen atmosphere .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks, then analyze degradation products via LC-MS .

Advanced: How to design in silico studies to predict target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .

- QSAR Modeling : Corlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity using Random Forest or SVM algorithms .

Basic: What are known biological targets of structurally similar pyrimidine-acetamide derivatives?

Answer:

- Kinase Inhibition : Pyrimidine derivatives often target EGFR, VEGFR, or CDK2 due to ATP-binding site interactions .

- Antimicrobial Activity : Some analogs disrupt bacterial dihydrofolate reductase (DHFR) or fungal ergosterol biosynthesis .

Advanced: How to address low aqueous solubility in pharmacological assays?

Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.